C25-140 -

C25-140

Catalog Number: EVT-262357
CAS Number:
Molecular Formula: C26H31N7O
Molecular Weight: 457.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
C25-140 is the first in class protein-protein interaction inhibitor of a RING-E3 ligase (TRAF6) / E2 enzyme (Ubc13) binding.
Synthesis Analysis

The synthesis of C25-140 involves a structure-activity relationship study that began with the identification of a promising scaffold from a library of 25,000 compounds. Following this, several commercially available analogs were tested to evaluate their inhibitory effects on TRAF6-Ubc13 interactions. C25-140 emerged as the most effective candidate, exhibiting significant inhibition of NF-κB activation upon interleukin-1 beta stimulation . The synthesis process details are not extensively documented in the available literature, but it is implied that the compound was optimized through iterative testing and modification of its chemical structure.

Molecular Structure Analysis

C25-140 has a specific molecular structure that enables it to bind effectively to TRAF6. While exact structural data such as bond lengths and angles are not provided in the sources, the compound's ability to inhibit TRAF6-Ubc13 interaction suggests a well-defined binding site that is crucial for its mechanism of action. The chemical structure is associated with the CAS number 1358099-18-9, indicating its unique identification in chemical databases .

Chemical Reactions Analysis

C25-140 primarily acts by inhibiting the E3 ligase activity of TRAF6, thereby preventing ubiquitination processes that lead to NF-κB activation. In vitro studies demonstrated that C25-140 effectively disrupted the TRAF6-Ubc13 binding without affecting other E3 ligases or their interactions with different ubiquitin-conjugating enzymes . This selectivity is significant as it minimizes off-target effects while allowing for targeted therapeutic applications.

Mechanism of Action

The mechanism by which C25-140 operates involves direct binding to TRAF6, which inhibits its interaction with Ubc13. This disruption leads to reduced formation of polyubiquitin chains that are essential for activating NF-κB signaling pathways. In preclinical studies using mouse models, treatment with C25-140 resulted in decreased NF-κB activation and subsequent inflammatory responses . The compound's pharmacokinetic profile indicates good oral bioavailability and stability in biological systems, supporting its potential for therapeutic use .

Physical and Chemical Properties Analysis

While detailed physical and chemical properties specific to C25-140 are not extensively documented in the provided sources, general characteristics can be inferred from its classification as a small-molecule inhibitor. It is likely to be soluble in organic solvents and may exhibit moderate stability under physiological conditions. The compound shows high plasma protein binding (96.8%) and low toxicity towards hERG channels, indicating favorable safety profiles for further development .

Applications

C25-140 has significant potential applications in scientific research and therapeutic development, particularly concerning autoimmune and inflammatory diseases where TRAF6 plays a pivotal role. By inhibiting TRAF6 activity, C25-140 may help modulate immune responses and provide insights into the treatment of conditions such as rheumatoid arthritis and other inflammatory disorders . Moreover, its specificity for TRAF6 over other E3 ligases suggests it could be developed into a targeted therapy with reduced side effects compared to broader immunosuppressive agents.

Chemical and Biological Characterization of C25-140

Structural Properties and Synthesis Pathways

C25-140 (CAS 1358099-18-9) is a small-molecule inhibitor with the chemical name 3-[3,5-Dimethyl-1-(3-methyl-1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]-1-[4-(phenylmethyl)-1-piperidinyl]-1-propanone. Its molecular formula is C₂₆H₃₁N₇O, and it has a molecular weight of 457.57 g/mol [1] [3] [8]. The structure features three key moieties:

  • A 3-methyl-1,2,4-triazolo[4,3-b]pyridazine ring, which serves as the core scaffold.
  • A 3,5-dimethylpyrazole group linked to the triazolopyridazine.
  • A 1-benzylpiperidine unit connected via a carbonyl-terminated propane linker.
  • Synthesis Pathways: While detailed synthetic routes remain proprietary, retrosynthetic analysis suggests a convergent approach involving:
  • Formation of the triazolopyridazine ring via cyclocondensation.
  • N-alkylation of the pyrazole moiety.
  • Amide coupling between the propanoic acid derivative and 1-benzylpiperidine [3] [8].
  • Critical Functional Groups:
  • The triazolopyridazine and pyrazole rings enable π-stacking with TRAF6.
  • The carbonyl linker and benzylpiperidine group facilitate hydrophobic interactions at the dimer interface of TRAF6 [7] [9].

Table 1: Atomic Composition of C25-140

ElementQuantityRole in Activity
Carbon (C)26Scaffold rigidity
Hydrogen (H)31Solubility modulation
Nitrogen (N)7Hydrogen bonding
Oxygen (O)1Ubiquitin chain mimicry

Biochemical Target Identification: TRAF6-Ubc13 Interaction

C25-140 is a first-in-class inhibitor of the TRAF6-Ubc13 protein-protein interaction, a critical node in K63-linked ubiquitination. Its mechanism involves:

  • Direct binding to the coiled-coil (CC) domain of TRAF6 (Kd ≈ 1–5 μM), sterically blocking Ubc13 recruitment [6] [7] [9].
  • Disruption of E3 ligase processivity: TRAF6 oligomerizes via its CC domain to enable processive ubiquitin chain assembly. C25-140 binds oligomeric TRAF6 with 10-fold higher affinity than monomeric forms, preventing higher-order complex formation [6] [9].
  • Functional consequences:
  • Dose-dependent reduction in TRAF6 auto-ubiquitination (IC₅₀ = 10–30 μM in vitro) [1] [7].
  • Inhibition of Ubc13-mediated ubiquitin chain elongation beyond tetra-ubiquitin, critical for NF-κB activation [6] [7].

Table 2: Impact of C25-140 on Ubiquitin Chain Assembly

ParameterControlC25-140 (30 μM)Change
Ubiquitin chain length>10 ubiquitins≤4 ubiquitins-60%
TRAF6-Ubc13 binding affinity1.6 μM>20 μM>12-fold reduction
TAK1 activation threshold130 kDa chainsNot achievedComplete inhibition

Selectivity Profiling Against E3 Ligases

C25-140 exhibits "fair selectivity" (as described in primary screens) but shows nuanced interactions with related E3 ligases:

  • Strong Inhibition:
  • TRAF6: Disrupts Ubc13 binding (IC₅₀ = 5.2 μM in AlphaScreen® assays) [7].
  • cIAP1: Reduces activity by 80% at 50 μM due to structural homology in RING domains [7].

  • Negligible Effects (≤20% inhibition at 50 μM):

  • MDM2: No disruption of p53 ubiquitination.
  • ITCH/E6AP: Preserved HECT domain activity.
  • RNF4/TRIM63: Unaffected SUMO-targeted or muscle-specific ubiquitination [7].

  • E2 Selectivity:

  • No inhibition of E1-E2 thioester transfers (tested with UbcH5, UbcH7, UbcH10).
  • Ubc13-Uev1a heterodimerization remains intact [7].

Hypothetical Selectivity Determinants:

  • TRAF6 and cIAP1 share a unique dimeric RING domain topology that accommodates C25-140’s benzylpiperidine group.
  • MDM2/ITCH utilize distinct E2-binding interfaces (e.g., deep hydrophobic pockets incompatible with C25-140’s triazolopyridazine) [9].

Physicochemical Properties and Solubility Profiling

C25-140 displays moderate solubility in organic solvents but poor aqueous solubility:

  • Solubility Profile:
  • DMSO: 41.67 mg/mL (91.07 mM)
  • Ethanol: 4.58 mg/mL (10 mM)
  • Water: Insoluble (<0.1 mg/mL) [1] [3] [8]

  • Solution Stability:

  • Stable in DMSO for 1 month at -20°C (avoid freeze-thaw cycles).
  • Lyophilized powder stable for 36 months at -20°C [8].

  • Computational Properties:

  • logP (Predicted): 3.8 ± 0.6 (moderate lipophilicity).
  • H-bond donors/acceptors: 1/8 [1] [8].

Recommended Formulations for In Vitro Studies:

  • Primary stock: 10–50 mM in DMSO.
  • Working solution: Dilute in buffer containing 0.1–1% Tween-80 or 20% SBE-β-CD to prevent aggregation [1] [8].

Properties

Product Name

C25-140

IUPAC Name

1-(4-benzylpiperidin-1-yl)-3-[3,5-dimethyl-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrazol-4-yl]propan-1-one

Molecular Formula

C26H31N7O

Molecular Weight

457.6 g/mol

InChI

InChI=1S/C26H31N7O/c1-18-23(19(2)32(29-18)25-11-10-24-28-27-20(3)33(24)30-25)9-12-26(34)31-15-13-22(14-16-31)17-21-7-5-4-6-8-21/h4-8,10-11,22H,9,12-17H2,1-3H3

InChI Key

HFKVRXVHZGBRKF-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C2=NN3C(=NN=C3C=C2)C)C)CCC(=O)N4CCC(CC4)CC5=CC=CC=C5

Solubility

Soluble in DMSO

Synonyms

C25140; C-25140; C 25140; C25 140; C25-140; C-25-140;

Canonical SMILES

CC1=C(C(=NN1C2=NN3C(=NN=C3C=C2)C)C)CCC(=O)N4CCC(CC4)CC5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.